N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide
Description
Properties
CAS No. |
865659-42-3 |
|---|---|
Molecular Formula |
C13H11Cl2N3OS |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-18(2)7-17-13-16-6-11(20-13)12(19)9-4-3-8(14)5-10(9)15/h3-7H,1-2H3 |
InChI Key |
FEZCRMMCFALDNJ-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group.
Oxidation and Reduction Reactions: The thiazole ring can be involved in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a corresponding amide derivative, while oxidation might result in the formation of sulfoxides or sulfones.
Scientific Research Applications
N’-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group and thiazole ring are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Benzoyl/Thiazole Moieties
Chlorinated Benzoyl Derivatives
- N'-[5-(4-Chlorobenzoyl)-1,3-Thiazol-2-yl]-N,N-Dimethyliminoformamide (C₁₃H₁₂ClN₃OS): Differs by a single chlorine substitution (4-Cl vs. 2,4-Cl₂). Molecular weight: 293.78 vs. 328.22 (estimated for 2,4-Cl₂ analog).
- N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]-3-Methylbenzamide (C₁₆H₁₁Cl₂N₃OS): Replaces thiazole with thiadiazole and substitutes benzamide for dimethyliminoformamide. Higher molecular weight (364.25) due to the thiadiazole core.
Heterocyclic Core Variations
- Z-N'-(Benzo[d]Thiazol-2-yl)-N,N-Dimethylformimidamide: Benzothiazole core instead of thiazole.
Functional Group Comparisons
- Dimethyliminoformamide vs. Amide/Thiourea Groups: N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide:
- Contains a benzamide group instead of dimethyliminoformamide.
- Demonstrated PFOR enzyme inhibition via amide conjugation, suggesting the target compound’s formamidine group may engage similar mechanisms but with altered basicity .
- Bis-(1-(2,4-Dichlorobenzoyl)-3-Methylthiourea) Iron (III) Complex :
- Thiourea derivative with 2,4-dichlorobenzoyl; the iron coordination highlights metal-binding capabilities absent in the target compound .
Biological Activity
N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide (CAS No. 865659-42-3) is a synthetic organic compound featuring a thiazole ring, a dichlorobenzoyl group, and a dimethyliminoformamide moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and anticancer properties.
- Molecular Formula : C13H11Cl2N3OS
- Molecular Weight : 328.22 g/mol
- IUPAC Name : N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
- Structure : The compound's structure is characterized by the presence of a thiazole ring and a dichlorobenzoyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS No. | 865659-42-3 |
| Molecular Formula | C13H11Cl2N3OS |
| Molecular Weight | 328.22 g/mol |
| IUPAC Name | N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features of the compound facilitate binding to these targets, potentially inhibiting their activity or altering their function. This mechanism is particularly relevant in studies focused on enzyme inhibition and cancer therapy.
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain thiazole derivatives demonstrate selective cytotoxicity against leukemia cell lines with GI₅₀ values ranging from 1.64 to 4.58 μM .
Enzyme Inhibition Studies
The compound has also been evaluated for its potential as an enzyme inhibitor. The presence of the dichlorobenzoyl group enhances its capability to inhibit various enzymes involved in metabolic pathways. Specific studies have focused on the inhibition rates and mechanisms by which this compound affects enzyme activity.
Case Studies
- Case Study on Anticancer Activity :
-
Enzyme Inhibition Analysis :
- Objective : Assess the inhibitory effects on selected enzymes.
- Methodology : Enzyme assays were performed to measure activity levels in the presence of the compound.
- Results : The compound exhibited notable inhibition rates against specific target enzymes, suggesting its potential as a therapeutic agent in metabolic disorders.
Comparative Analysis with Similar Compounds
The unique combination of structural features in this compound differentiates it from other compounds such as:
- 2,4-Dichlorobenzoic Acid : Lacks the thiazole and dimethyliminoformamide groups.
- N,N-Dimethylformamide : Does not contain the dichlorobenzoyl or thiazole components.
This structural uniqueness contributes to its distinct biological activities and potential applications in research and therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
